molecular formula C21H24ClNO4S B2654615 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1396879-01-8

1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No.: B2654615
CAS No.: 1396879-01-8
M. Wt: 421.94
InChI Key: DIKPAVYRTDDBQZ-UHFFFAOYSA-N
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Description

1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone ( 1396879-01-8) is a synthetic organic compound with a molecular formula of C 21 H 24 ClNO 4 S and a molecular weight of 421.9 g/mol . This chemically complex molecule features a piperidine core, a sulfonyl group bridge, and a 4-chlorobenzyloxy methyl substituent, making it a valuable intermediate for advanced chemical synthesis and pharmaceutical research . The distinct structural motifs present in this compound, including the piperidine ring and sulfonamide linker, are frequently explored in medicinal chemistry for their potential to interact with biological targets . Piperidine derivatives are fundamental scaffolds found in numerous FDA-approved drugs and are intensively researched for their applications in organic synthesis and biology . Furthermore, the sulfonyl group can facilitate hydrogen bonding and act as a key linker in the design of enzyme inhibitors or receptor probes. Researchers may utilize this compound as a key building block (a "privileged structure") in the design and development of novel bioactive molecules, particularly for projects targeting nitrogen heterocycles . Its structure suggests potential for further chemical modification at multiple sites, allowing for the creation of diverse compound libraries. This product is provided for laboratory and research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheets before use.

Properties

IUPAC Name

1-[3-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]sulfonylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4S/c1-16(24)19-3-2-4-21(13-19)28(25,26)23-11-9-18(10-12-23)15-27-14-17-5-7-20(22)8-6-17/h2-8,13,18H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPAVYRTDDBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Chlorobenzyl Intermediate: The synthesis begins with the chlorination of benzyl alcohol to form 4-chlorobenzyl chloride.

    Piperidine Derivative Formation: The chlorobenzyl chloride is then reacted with piperidine to form 4-(((4-chlorobenzyl)oxy)methyl)piperidine.

    Sulfonylation: The piperidine derivative undergoes sulfonylation with a suitable sulfonyl chloride to introduce the sulfonyl group.

    Final Coupling: The sulfonylated piperidine derivative is coupled with 3-bromoacetophenone under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Azido derivatives or other substituted products.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of piperidine have shown promising results in inhibiting the growth of MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) cell lines . The sulfonamide group is often associated with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells.

Antiviral Activity

Research indicates that compounds related to 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may possess antiviral properties. In particular, studies have highlighted the efficacy of similar piperidine derivatives against viruses such as H1N1 and HSV-1, demonstrating low IC50 values and favorable safety profiles in normal cells .

Case Study 1: Antiproliferative Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of a series of piperidine-based compounds, including analogs of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone). These compounds were evaluated for their antiproliferative activity against several cancer cell lines. The results demonstrated that certain analogs exhibited IC50 values lower than standard chemotherapeutic agents like sunitinib and 5-fluorouracil .

Case Study 2: Antiviral Screening

In another investigation published in Antiviral Research, researchers synthesized a library of piperidine derivatives and tested their activity against influenza virus strains. Compounds structurally similar to 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone showed significant antiviral activity with high selectivity indices, indicating their potential as therapeutic agents against viral infections .

Mechanism of Action

The mechanism of action of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, the sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting enzyme function. The piperidine ring may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Sulfonyl Piperidine Derivatives

Compounds with sulfonyl-piperidine scaffolds share key structural motifs but differ in substituents and biological activity:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Notable Properties Reference
1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone C₁₅H₁₇ClN₄O₃S₂ Piperazinyl, triazole sulfanyl N/A Potential kinase inhibition
1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₅F₂NO₂ Difluorobenzoyl N/A Used as Risperidone impurity
1-(3-(4-Chlorobenzoyl)piperidin-1-yl)ethanone C₁₄H₁₆ClNO₂ 4-Chlorobenzoyl N/A High lipophilicity

Key Observations :

  • The target compound’s 4-chlorobenzyloxy group distinguishes it from analogs with direct benzoyl or fluorobenzoyl substituents. This group may enhance membrane permeability compared to the polar triazole sulfanyl group in .

Ethanone-Containing Analogs

Ethanone derivatives are common in chalcone and antimicrobial agent synthesis:

Compound Name Molecular Formula Key Substituents Yield (%) Biological Activity Reference
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one C₁₆H₁₆NO₃S Methylsulfonyl, methoxy 81% Antimicrobial activity
1-(4-(Quinolin-8-ylamino)phenyl)ethanone C₁₇H₁₄N₂O Quinoline amino N/A Antibacterial (Bacillus subtilis)
1-(3-(Piperidin-1-yl)phenyl)ethanone C₁₃H₁₇NO Piperidinyl N/A Structural similarity (0.98) to target

Key Observations :

Chlorobenzyl-Substituted Derivatives

Chlorinated aromatic groups are prevalent in bioactive compounds:

Compound Name Molecular Formula Key Substituents Melting Point (°C) Reference
1-{4-[({4-[(3-Bromo-4-methylphenyl)amino]quinazolin-7-yl}oxy)methyl]piperidin-1-yl}-3-(nitroimidazolyl)propan-1-one C₃₀H₂₈BrN₇O₅ Quinazoline, nitroimidazole 143.3–145.0
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C₂₂H₂₁ClN₄O₃ Pyrazole, nitro N/A

Key Observations :

  • The nitroimidazole group in confers radiosensitizing properties, absent in the target compound.
  • The pyrazole-nitrophenyl substituent in introduces additional hydrogen-bonding sites, contrasting with the target’s sulfonyl group.

Biological Activity

1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone, a compound featuring a piperidine ring and various functional groups, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C22H24ClNO3S\text{C}_{22}\text{H}_{24}\text{Cl}\text{N}\text{O}_{3}\text{S}

Key Properties

PropertyValue
Molecular Weight427.8 g/mol
CAS Number1396893-02-9
IUPAC Name(E)-1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Melting PointNot available

The biological activity of 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone is believed to stem from its interaction with specific biological targets. The presence of the piperidine moiety suggests potential activity as an enzyme inhibitor or receptor modulator. Studies indicate that similar compounds exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

Research has shown that derivatives of compounds with similar structures exhibit significant antimicrobial properties. For instance, one study reported that certain piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogenic bacteria such as Staphylococcus aureus . This suggests that 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone may possess comparable antimicrobial efficacy.

Anticancer Potential

In vitro studies have indicated that compounds structurally related to 1-(3-((4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone can induce apoptosis in cancer cell lines. For example, derivatives were shown to promote cell cycle arrest and increase apoptosis markers in HCT-116 colon cancer cells . The mechanism involves modulation of apoptotic gene expression, enhancing pro-apoptotic factors while inhibiting anti-apoptotic ones.

Case Study 1: Antimicrobial Evaluation

A study evaluated various piperidine derivatives for their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited potent bactericidal effects, with MIC values significantly lower than standard antibiotics . This reinforces the potential of piperidine-based compounds in developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of piperidine derivatives, researchers found that specific compounds led to a notable increase in apoptotic indices in cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of the chlorobenzyl group could improve binding affinity to cancer-related targets .

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